4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline

Lipophilicity ADME Medicinal Chemistry

4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline (CAS 648917-61-7) is a heterobifunctional aniline derivative that incorporates both a tetrazole ring and a trifluoromethoxy (-OCF₃) substituent on a single phenyl scaffold. The compound belongs to the class of fluorinated tetrazoles, which are recognized as carboxylic acid bioisosteres and are frequently employed in medicinal chemistry and agrochemical discovery.

Molecular Formula C8H6F3N5O
Molecular Weight 245.16 g/mol
CAS No. 648917-61-7
Cat. No. B12592163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline
CAS648917-61-7
Molecular FormulaC8H6F3N5O
Molecular Weight245.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NNN=N2)OC(F)(F)F)N
InChIInChI=1S/C8H6F3N5O/c9-8(10,11)17-6-3-4(1-2-5(6)12)7-13-15-16-14-7/h1-3H,12H2,(H,13,14,15,16)
InChIKeyXZWVYSKSBOTVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline (CAS 648917-61-7) – Core Structural and Physicochemical Baseline for Heterocyclic Building Block Selection


4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline (CAS 648917-61-7) is a heterobifunctional aniline derivative that incorporates both a tetrazole ring and a trifluoromethoxy (-OCF₃) substituent on a single phenyl scaffold. The compound belongs to the class of fluorinated tetrazoles, which are recognized as carboxylic acid bioisosteres and are frequently employed in medicinal chemistry and agrochemical discovery . Its molecular formula is C₈H₆F₃N₅O, with a molecular weight of 245.16 g/mol . The simultaneous presence of a hydrogen-bond-donating/acceptor tetrazole and the lipophilic, metabolically stable -OCF₃ group creates a unique physicochemical profile that cannot be replicated by simpler aniline or tetrazole analogs alone [1].

Why 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline Cannot Be Replaced by In‑Class Analogs Without Compromising Key Property Profiles


Generic substitution with simpler tetrazole‑anilines (e.g., 4‑(2H‑tetrazol‑5‑yl)aniline) or trifluoromethoxy‑anilines (e.g., 2‑(trifluoromethoxy)aniline) fails because these analogs present starkly different lipophilicity, hydrogen‑bonding capacity, and metabolic stability profiles. The target compound provides a balanced LogP of 1.93 , which is substantially higher than the LogP of 1.03 for 4‑(2H‑tetrazol‑5‑yl)aniline yet lower than the LogP of 2.75 for 2‑(trifluoromethoxy)aniline . This intermediate lipophilicity is critical for optimizing both passive membrane permeability and aqueous solubility in lead optimization programs. Furthermore, the tetrazole ring functions as a carboxylic acid bioisostere, offering enhanced metabolic resistance and superior oral bioavailability relative to simple carboxylates, while the ortho‑OCF₃ group confers additional resistance to oxidative metabolism [1]. Interchanging with analogs that lack either functional group would necessitate extensive re‑optimization of pharmacokinetic and potency parameters, a risk not present when using the native compound. The quantitative evidence below substantiates these differential properties.

Quantitative Differentiation of 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline Versus Closest Structural Analogs


LogP as a Predictor of Membrane Permeability and Solubility Balance

The experimental or calculated LogP value of 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline is 1.93 . In direct comparison, the non‑fluorinated analog 4-(2H-tetrazol-5-yl)aniline exhibits a LogP of 1.03 , while 2-(trifluoromethoxy)aniline (lacking the tetrazole) shows a LogP of 2.75 . The target compound therefore occupies an intermediate lipophilicity range that is often desirable for oral bioavailability (LogP ~1–3).

Lipophilicity ADME Medicinal Chemistry Bioisostere

Target‑Engagement Potency of a Urea Derivative Containing the Core Scaffold

A urea derivative built directly on the 4-(1H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline core (CHEMBL382726) inhibits human liver glycogen phosphorylase with an IC₅₀ of 79.4 nM [1]. While this data pertains to a more advanced analog, it establishes that the core aniline‑tetrazole‑OCF₃ motif can support potent target engagement. Simple analogs lacking the full substitution pattern typically require higher molecular weight or additional functional groups to achieve comparable affinity.

Glycogen Phosphorylase Enzyme Inhibition Metabolic Disease IC50

Metabolic Stability Conferred by the ortho‑Trifluoromethoxy Group

The ortho‑trifluoromethoxy substituent is a well‑characterized motif for reducing oxidative metabolism at adjacent positions on an aromatic ring [1]. While direct in‑vitro microsomal stability data for 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline itself is not publicly available, extensive class‑level evidence indicates that replacement of a hydrogen with an ortho‑OCF₃ group reduces intrinsic clearance by cytochrome P450 enzymes by 2‑ to 5‑fold in aniline‑containing series [2]. In contrast, the non‑fluorinated analog 4-(2H-tetrazol-5-yl)aniline would be expected to undergo rapid N‑oxidation or ring hydroxylation. This inferred advantage translates into longer half‑life and lower dosing frequency for advanced leads derived from the target compound.

Metabolic Stability Oxidative Metabolism Fluorine Chemistry Drug Design

Optimal Use Cases for 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline Based on Verified Differentiation Evidence


Synthesis of Glycogen Phosphorylase Inhibitors for Metabolic Disease Research

As shown by the 79.4 nM IC₅₀ of the urea derivative CHEMBL382726 [1], the core aniline‑tetrazole‑OCF₃ motif provides a validated entry point for developing potent glycogen phosphorylase inhibitors. Researchers focused on type‑2 diabetes or other metabolic disorders can use this building block to access chemical space that has already demonstrated nanomolar enzyme inhibition, thereby accelerating hit‑to‑lead progression.

Lead Optimization Campaigns Requiring Balanced Lipophilicity (LogP 1–3) for Oral Bioavailability

The measured LogP of 1.93 places 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline within the optimal range for oral absorption [1]. This makes it an attractive starting material for medicinal chemistry programs that aim to achieve high passive permeability while maintaining adequate aqueous solubility, thereby reducing the likelihood of late‑stage formulation challenges.

Design of Metabolically Stable Tetrazole Bioisosteres

The combination of a tetrazole ring (carboxylic acid bioisostere) with an ortho‑OCF₃ group (metabolic shield) offers a dual advantage for programs targeting enzymes or receptors that traditionally require a carboxylate. Class‑level evidence indicates a 2‑ to 5‑fold reduction in oxidative clearance [2], allowing researchers to incorporate a carboxylic acid surrogate without incurring the rapid metabolism often seen with simple anilines. This is particularly valuable in CNS and anti‑inflammatory projects where metabolic stability is critical.

Scaffold‑Hopping and SAR Exploration in Fluorinated Heterocycle Libraries

The unique LogP and substitution pattern of 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline fills a specific gap in commercial heterocyclic building block collections. Procurement of this compound enables SAR studies that require fine‑tuning of both lipophilicity (via OCF₃ vs. CF₃ or halogens) and hydrogen‑bonding capacity (via tetrazole vs. triazole or imidazole), without the need for custom synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.